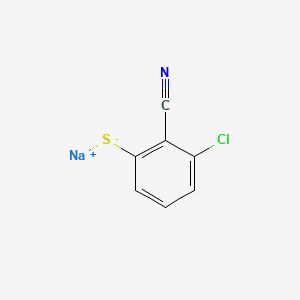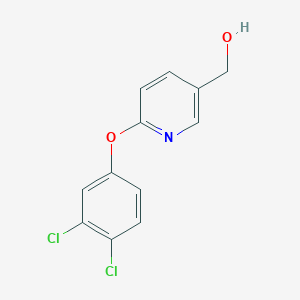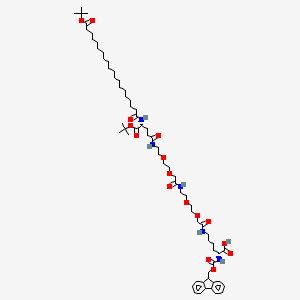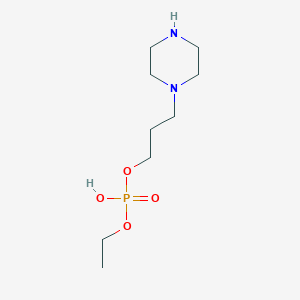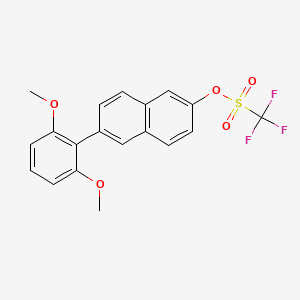
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthyl ring, which is further substituted with a 2,6-dimethoxyphenyl group. This compound is of interest due to its potential reactivity and utility in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 6-(2,6-Dimethoxyphenyl)-2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-(2,6-Dimethoxyphenyl)-2-naphthol+Trifluoromethanesulfonic anhydride→6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl and phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyl derivatives, while oxidation and reduction can modify the aromatic rings.
Scientific Research Applications
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is not well-documented. its reactivity is primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. The compound’s effects in biological systems would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenyl trifluoromethanesulfonate
- 2,6-Dimethylphenyl trifluoromethanesulfonate
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is unique due to the combination of the naphthyl ring and the 2,6-dimethoxyphenyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the trifluoromethanesulfonate group further enhances its utility in various chemical reactions.
Properties
Molecular Formula |
C19H15F3O5S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[6-(2,6-dimethoxyphenyl)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H15F3O5S/c1-25-16-4-3-5-17(26-2)18(16)14-7-6-13-11-15(9-8-12(13)10-14)27-28(23,24)19(20,21)22/h3-11H,1-2H3 |
InChI Key |
KGCZBQPHBLXZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


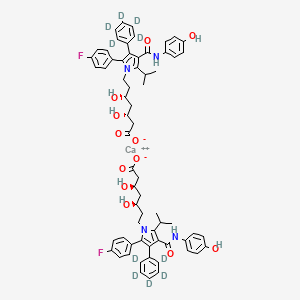
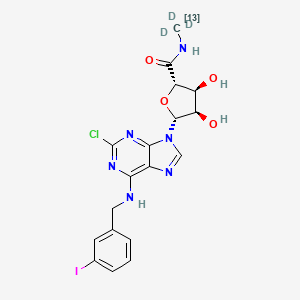
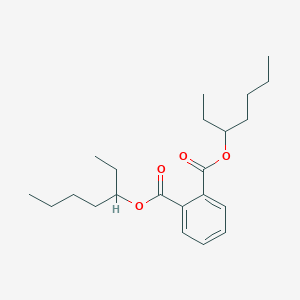
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
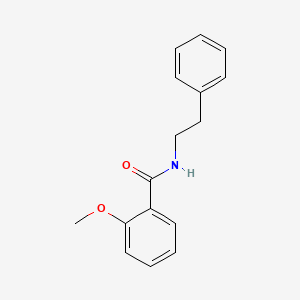


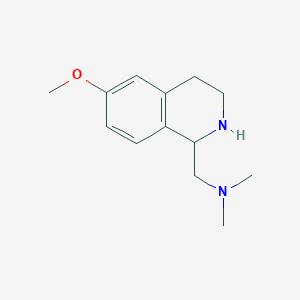
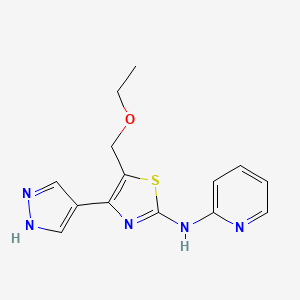
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
